molecular formula C18H18N2O2 B2665960 2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide CAS No. 1787853-98-8

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2665960
CAS No.: 1787853-98-8
M. Wt: 294.354
InChI Key: RUPSECPIAHPMMH-UHFFFAOYSA-N
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Description

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a prop-2-yn-1-yl group, a phenoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of prop-2-yn-1-amine with a suitable acylating agent to form an intermediate, which is then reacted with 2-phenoxyphenyl acetic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-amine: A simpler compound with a similar prop-2-yn-1-yl group, used in various organic syntheses.

    N-(2-phenoxyphenyl)acetamide: A related compound with a phenoxyphenyl group, studied for its biological activity.

Uniqueness

2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[methyl(prop-2-ynyl)amino]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-13-20(2)14-18(21)19-16-11-7-8-12-17(16)22-15-9-5-4-6-10-15/h1,4-12H,13-14H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPSECPIAHPMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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